
L-Asparaginyl-L-prolyl-L-histidyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is a tetrapeptide composed of four amino acids: asparagine, proline, histidine, and proline. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-prolyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step to allow the next amino acid to attach.
Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may include additional purification steps such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Asparaginyl-L-prolyl-L-histidyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing specific amino acid residues, such as the histidine residue.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products Formed
Hydrolysis: Produces individual amino acids (asparagine, proline, histidine, and proline).
Oxidation: Can lead to the formation of oxidized histidine derivatives.
Reduction: Results in the reduction of any disulfide bonds present.
科学研究应用
L-Asparaginyl-L-prolyl-L-histidyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Asparaginyl-L-prolyl-L-histidyl-L-proline depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of cellular events. For example, this peptide may interact with cell surface receptors, triggering intracellular signaling pathways that result in various physiological responses.
相似化合物的比较
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Proline, L-seryl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-valyl-L-arginyl-L-prolyl-L-isoleucyl-L-histidyl-L-isoleucyl-L-tryptophyl
Uniqueness
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct biological properties. The presence of histidine, for example, can influence the peptide’s ability to bind to metal ions and participate in enzymatic reactions.
属性
CAS 编号 |
851220-75-2 |
|---|---|
分子式 |
C20H29N7O6 |
分子量 |
463.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H29N7O6/c21-12(8-16(22)28)18(30)26-5-1-3-14(26)17(29)25-13(7-11-9-23-10-24-11)19(31)27-6-2-4-15(27)20(32)33/h9-10,12-15H,1-8,21H2,(H2,22,28)(H,23,24)(H,25,29)(H,32,33)/t12-,13-,14-,15-/m0/s1 |
InChI 键 |
VNKNFLCZTCANLW-AJNGGQMLSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



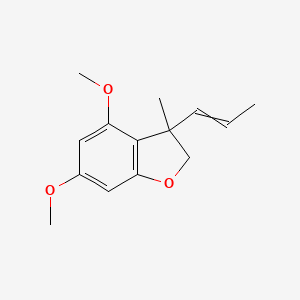
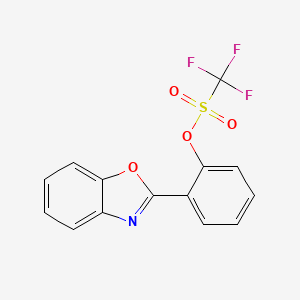

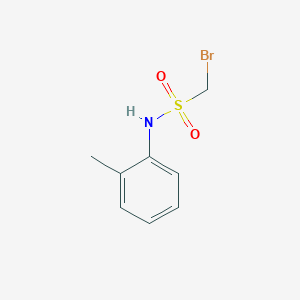
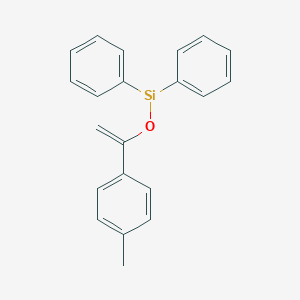
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
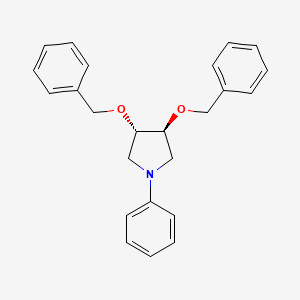
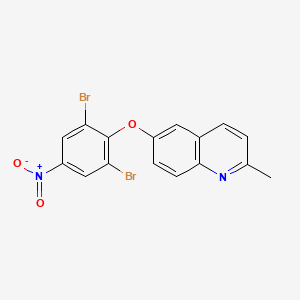
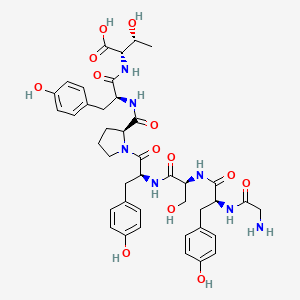
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)

